4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that features multiple functional groups, including bromine atoms, phenyl rings, and hydrazinylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the bromination of phenyl rings to introduce bromine atoms at specific positions. This can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions .
Subsequent steps may involve the formation of hydrazinylidene intermediates through reactions with hydrazine derivatives and acetylation reactions to introduce the acetyl group. The final step often involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine derivatives for hydrazinylidene formation, and acetyl chloride for acetylation. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of bromine atoms with other functional groups .
Scientific Research Applications
4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways. For example, the hydrazinylidene moiety may interact with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl 4-bromo-2-methoxybenzoate: A related compound with a methoxy group instead of a hydrazinylidene moiety.
Methyl 2-bromo-5-methoxybenzoate: Another similar compound with different substitution patterns on the phenyl ring.
Uniqueness
The uniqueness of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18Br2N2O4 |
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Molecular Weight |
546.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H18Br2N2O4/c1-15-3-2-4-20(11-15)30-14-22(28)27-26-13-17-12-19(25)9-10-21(17)31-23(29)16-5-7-18(24)8-6-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
PRKORGXCFVWGSB-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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